molecular formula C9H18N2O4 B14038147 (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate

(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate

Cat. No.: B14038147
M. Wt: 218.25 g/mol
InChI Key: OWVCQRFWHUAMNV-LEUCUCNGSA-N
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Description

(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is a chiral diamine compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of two chiral centers, making it an important subject in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological receptors to exert its effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate: The enantiomer of the compound with different stereochemistry.

    Cyclopentane-1,2-diamine: A similar compound without the dimethyl groups.

    N,N-Dimethylcyclohexane-1,2-diamine oxalate: A structurally related compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1S,2S)-N1,N1-Dimethylcyclopentane-1,2-diamine oxalate is unique due to its specific stereochemistry and the presence of dimethyl groups, which can influence its reactivity and interactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine;oxalic acid

InChI

InChI=1S/C7H16N2.C2H2O4/c1-9(2)7-5-3-4-6(7)8;3-1(4)2(5)6/h6-7H,3-5,8H2,1-2H3;(H,3,4)(H,5,6)/t6-,7-;/m0./s1

InChI Key

OWVCQRFWHUAMNV-LEUCUCNGSA-N

Isomeric SMILES

CN(C)[C@H]1CCC[C@@H]1N.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C1CCCC1N.C(=O)(C(=O)O)O

Origin of Product

United States

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